molecular formula C12H11N3 B14708763 Perimidine, 2-amino-1-methyl- CAS No. 20551-10-4

Perimidine, 2-amino-1-methyl-

Cat. No.: B14708763
CAS No.: 20551-10-4
M. Wt: 197.24 g/mol
InChI Key: YPQIGOYKNCVPOZ-UHFFFAOYSA-N
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Description

Perimidine, 2-amino-1-methyl- is a nitrogen-containing heterocyclic compound with the molecular formula C₁₂H₁₁N₃. It is a member of the perimidine family, which are tricyclic compounds known for their unique electronic properties and diverse applications in various fields such as medicine, agriculture, and industrial chemistry . The compound’s structure consists of a perimidine core with an amino group at the second position and a methyl group at the first position.

Preparation Methods

The synthesis of Perimidine, 2-amino-1-methyl- can be achieved through various methods. One common synthetic route involves the reaction of naphthalene-1,8-diamine with methyl isocyanate under reflux conditions. This reaction typically requires a catalyst such as p-toluenesulfonic acid (PTSA) and a solvent like xylene . Another method involves the use of microwave radiation, ultrasound, or grinding techniques with different catalysts such as ionic liquids, acids, metals, and nanocatalysts . These methods offer advantages in terms of reaction time, yield, and environmental impact.

Chemical Reactions Analysis

Perimidine, 2-amino-1-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) . Major products formed from these reactions include halogenated perimidines, reduced perimidines, and oxidized derivatives.

Mechanism of Action

The mechanism of action of Perimidine, 2-amino-1-methyl- involves its interaction with various molecular targets and pathways. In biological systems, it exerts its effects by inhibiting the activity of certain enzymes and proteins involved in inflammatory and microbial processes . For example, it inhibits the expression of inflammatory mediators such as prostaglandin E₂, inducible nitric oxide synthase, and tumor necrosis factor-α . This inhibition reduces inflammation and microbial growth, making it a potential therapeutic agent for inflammatory and infectious diseases.

Properties

CAS No.

20551-10-4

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

1-methylperimidin-2-amine

InChI

InChI=1S/C12H11N3/c1-15-10-7-3-5-8-4-2-6-9(11(8)10)14-12(15)13/h2-7H,1H3,(H2,13,14)

InChI Key

YPQIGOYKNCVPOZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC3=C2C(=CC=C3)N=C1N

Origin of Product

United States

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